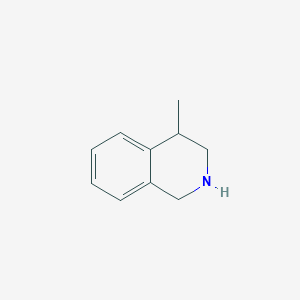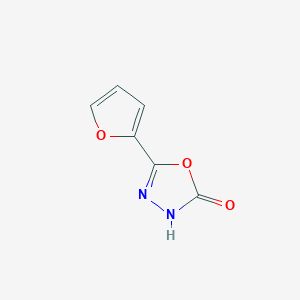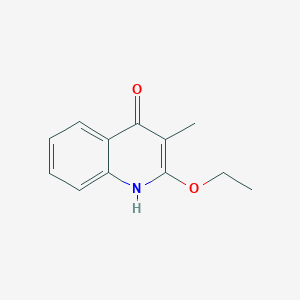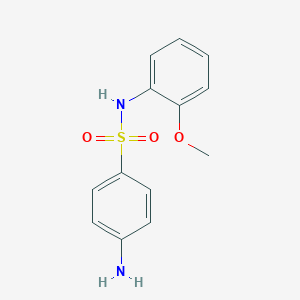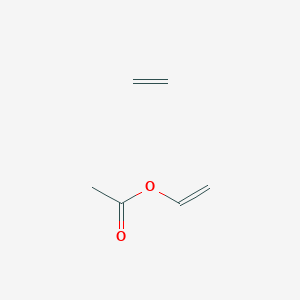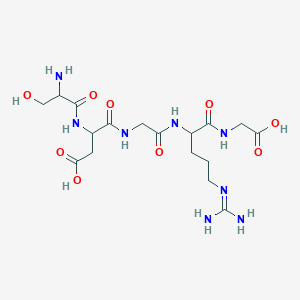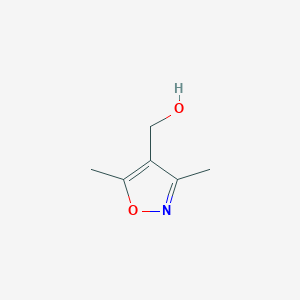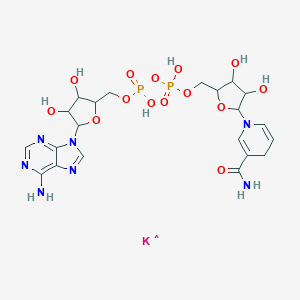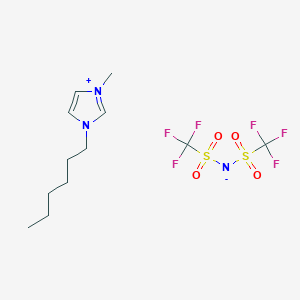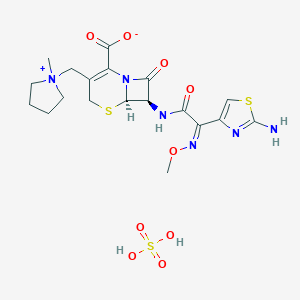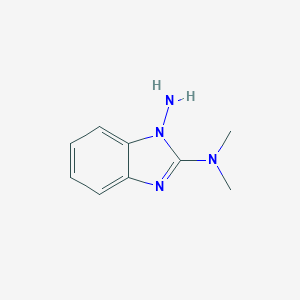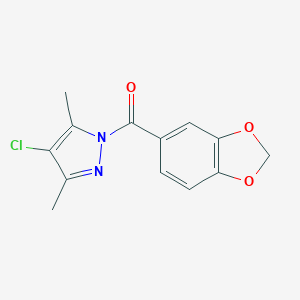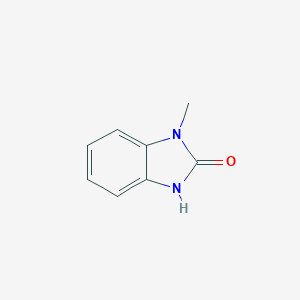
1-Methyl-2-benzimidazolinone
概述
描述
1-Methyl-2-benzimidazolinone (MBI) is a compound that is widely used in scientific research, particularly in the field of biochemistry. MBI is a synthetic compound that is structurally similar to the naturally occurring plant hormone, indole-3-acetic acid (IAA). It is known to have a variety of biochemical and physiological effects, and has been used in numerous studies to investigate plant growth and development, as well as the mechanisms of action of various enzymes and proteins.
作用机制
The exact mechanism of action of 1-Methyl-2-benzimidazolinone is not fully understood, but it is believed to act as a mimetic of the plant hormone IAA. It is thought to bind to the same receptors as IAA, and to activate similar signaling pathways. This leads to the stimulation of cell division and elongation, as well as the activation of various enzymes and proteins involved in plant growth and development.
生化和生理效应
1-Methyl-2-benzimidazolinone has a variety of biochemical and physiological effects, including the stimulation of root growth and the enhancement of lateral root formation. It has also been shown to promote the differentiation of shoot apical meristems, and to activate various enzymes and proteins involved in plant growth and development. In addition, 1-Methyl-2-benzimidazolinone has been shown to have antioxidant properties, and to protect against oxidative stress in plants.
实验室实验的优点和局限性
One of the main advantages of using 1-Methyl-2-benzimidazolinone in lab experiments is its ability to stimulate plant growth and development. It is also relatively easy to synthesize, and is stable under a wide range of conditions. However, 1-Methyl-2-benzimidazolinone does have some limitations. For example, it can be toxic to some plant species at high concentrations, and its effects can be variable depending on the experimental conditions.
未来方向
There are many potential future directions for research involving 1-Methyl-2-benzimidazolinone. One area of interest is the investigation of its interactions with other plant hormones, such as cytokinins and gibberellins. Another area of interest is the development of new synthetic analogs of 1-Methyl-2-benzimidazolinone with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanisms of action of 1-Methyl-2-benzimidazolinone, and to identify its potential applications in agriculture and biotechnology.
科学研究应用
1-Methyl-2-benzimidazolinone has been used extensively in scientific research, particularly in the study of plant growth and development. It has been shown to stimulate root growth and enhance the formation of lateral roots, as well as promote the differentiation of shoot apical meristems. 1-Methyl-2-benzimidazolinone has also been used to investigate the mechanisms of action of various enzymes and proteins, including peroxidases, catalases, and superoxide dismutases.
属性
IUPAC Name |
3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEHNKXDXBNHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343559 | |
| Record name | 1-Methyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-benzimidazolinone | |
CAS RN |
1849-01-0 | |
| Record name | 1-Methyl-2-benzimidazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
